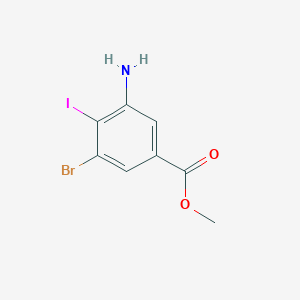

Methyl 3-amino-5-bromo-4-iodobenzoate

CAS No.: 1341291-68-6

Cat. No.: VC6992502

Molecular Formula: C8H7BrINO2

Molecular Weight: 355.957

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341291-68-6 |

|---|---|

| Molecular Formula | C8H7BrINO2 |

| Molecular Weight | 355.957 |

| IUPAC Name | methyl 3-amino-5-bromo-4-iodobenzoate |

| Standard InChI | InChI=1S/C8H7BrINO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |

| Standard InChI Key | OGHWAKOHMJJNPZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)I)N |

Introduction

Methyl 3-amino-5-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H7BrINO2. It is a derivative of benzoic acid, featuring amino, bromo, and iodo substituents on the benzene ring. This compound is of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where it serves as an intermediate for developing various drugs and chemical products.

Chemical Reactivity

Methyl 3-amino-5-bromo-4-iodobenzoate participates in various chemical reactions, including:

-

C-N Bond Formation: Through copper-catalyzed cross-coupling reactions with boronic acids.

-

Nucleophilic Substitution: Commonly involves reagents like sodium hydroxide or potassium carbonate in polar solvents.

-

Electrophilic Substitution: May involve bromine or iodine in acetic acid.

Synthesis Methods

The synthesis of methyl 3-amino-5-bromo-4-iodobenzoate typically involves a multi-step process. Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Applications in Organic Synthesis

This compound is crucial in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a versatile intermediate in various synthetic pathways.

Characterization Techniques

Characterization of methyl 3-amino-5-bromo-4-iodobenzoate can be performed using techniques such as:

-

Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of hydrogen atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume